An In-depth Technical Guide to N-Fmoc-3,3-difluoro-DL-alanine: Properties, Structure, and Synthetic Strategy
An In-depth Technical Guide to N-Fmoc-3,3-difluoro-DL-alanine: Properties, Structure, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Foreword
The Strategic Value of Gem-Difluorination in Alanine
The introduction of a gem-difluoro group at the β-carbon of alanine imparts a unique set of properties that are highly sought after in medicinal chemistry. The strong electron-withdrawing nature of the two fluorine atoms significantly alters the electronic environment of the molecule, influencing its acidity, conformation, and metabolic stability.[5] This modification can lead to peptides with enhanced proteolytic resistance, altered conformational preferences, and potentially improved binding affinities to biological targets.[2][3]
Deduced Physicochemical Properties
While a specific data sheet for N-Fmoc-3,3-difluoro-DL-alanine is not publicly available, we can infer its key properties based on the known characteristics of Fmoc-DL-alanine and the well-documented effects of gem-difluorination.
| Property | Known Value for Fmoc-DL-alanine | Predicted Impact of 3,3-Difluorination | Deduced Property for N-Fmoc-3,3-difluoro-DL-alanine |
| Molecular Formula | C18H17NO4[6][7] | Addition of two fluorine atoms and removal of two hydrogen atoms | C18H15F2NO4 |
| Molecular Weight | 311.33 g/mol [6][7] | Increased by the mass of two fluorine atoms minus two hydrogen atoms | ~347.31 g/mol |
| Appearance | White to off-white solid[7] | Likely to remain a white to off-white solid | White to off-white solid |
| Solubility | Sparingly soluble in DMF and DMSO[7][8] | Increased lipophilicity may slightly alter solubility profiles | Sparingly soluble in polar aprotic solvents like DMF and DMSO |
| Acidity (pKa of Carboxylic Acid) | ~3.9 (Predicted for Fmoc-L-Alanine)[8] | The strong inductive effect of the CF2 group will lower the pKa | Expected to be lower (more acidic) than Fmoc-DL-alanine |
| Lipophilicity (LogP) | Varies based on conditions | Generally increases with fluorination, though complex factors can play a role[5] | Expected to have a higher LogP than Fmoc-DL-alanine |
| Metabolic Stability | Susceptible to enzymatic degradation | The C-F bond is highly stable and can block sites of metabolism[5] | Expected to confer enhanced resistance to proteolytic cleavage |
Molecular Structure and the Influence of the Difluoro Group
The core structure of N-Fmoc-3,3-difluoro-DL-alanine consists of a central alanine scaffold, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the methyl group is substituted with two fluorine atoms.
The presence of the gem-difluoro moiety has profound stereoelectronic effects:
-
Inductive Effect: The highly electronegative fluorine atoms withdraw electron density from the surrounding atoms, which is the primary reason for the predicted increase in the acidity of the carboxylic acid.
-
Conformational Constraint: The difluoromethyl group can influence the conformational preferences of the amino acid residue within a peptide chain. This can lead to more rigid structures, which can be advantageous for target binding.[9][10][11][12]
-
Dipole Moment: The C-F bonds introduce a strong local dipole moment, which can alter non-covalent interactions within a peptide or with its binding partner.
Proposed Synthetic Pathway
The synthesis of N-Fmoc-3,3-difluoro-DL-alanine can be logically approached in two main stages: the synthesis of the unprotected 3,3-difluoro-DL-alanine, followed by the standard protection of the amino group with an Fmoc reagent.
Synthesis of 3,3-Difluoro-DL-alanine
A plausible synthetic route for 3,3-difluoro-DL-alanine has been described in the literature, starting from a key intermediate, 2,2-difluoro-1-ethylthioethylamine hydrobromide.[13] This intermediate can be converted to an N-benzyloxycarbonyl-protected vinyl derivative, which is then oxidized and deprotected to yield the final amino acid.[13]
N-Fmoc Protection of 3,3-Difluoro-DL-alanine
Once the 3,3-difluoro-DL-alanine is obtained, the amino group can be protected using standard Fmoc chemistry. A common and effective method involves the reaction of the amino acid with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base.[14][15]
Experimental Protocol: N-Fmoc Protection
This protocol is a generalized procedure and may require optimization for this specific substrate.
-
Dissolution: Dissolve 3,3-difluoro-DL-alanine (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate (NaHCO3) or triethylamine (TEA), to the solution to deprotonate the amino group.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl (1.1-1.2 equivalents) in dioxane to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Applications in Peptide Science and Drug Discovery
The unique properties conferred by the gem-difluoro group make N-Fmoc-3,3-difluoro-DL-alanine a valuable building block for several applications:
-
Metabolic Stability: Peptides incorporating this amino acid are expected to have enhanced resistance to degradation by proteases, potentially leading to a longer in vivo half-life for peptide-based drugs.[5]
-
Conformational Control: The steric and electronic properties of the difluoromethyl group can be used to induce specific secondary structures, such as helices or turns, in peptides.[9][10][11][12] This is crucial for mimicking the bioactive conformation of a native peptide or for designing novel peptide scaffolds.
-
Enzyme Inhibition: The difluoromethyl group can act as a bioisostere for other functional groups, and its electron-withdrawing nature can influence the binding affinity of a peptide inhibitor to its target enzyme.
-
19F NMR Spectroscopy: The presence of fluorine atoms provides a sensitive handle for NMR studies, allowing for the investigation of peptide conformation and binding interactions without the need for isotopic labeling.
Conclusion
N-Fmoc-3,3-difluoro-DL-alanine represents a specialized yet powerful tool for the design and synthesis of modified peptides with potentially superior properties. While not a commercially standard reagent, its synthesis is achievable through established methodologies. The strategic incorporation of this fluorinated amino acid offers a promising avenue for enhancing the metabolic stability, controlling the conformation, and fine-tuning the biological activity of peptides, thereby holding significant potential for the development of novel therapeutics.
References
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ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Available from: [Link]
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PubMed. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Available from: [Link]
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PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available from: [Link]
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ResearchGate. ChemInform Abstract: Synthesis of 3,3-Difluoro-DL-alanine and 3,3-Difluoro-DL-alanine Precursors. Available from: [Link]
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
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Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]
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National Center for Biotechnology Information. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]
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PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]
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precisionFDA. FMOC-DL-ALANINE. Available from: [Link]
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Princeton University, Macmillan Group. Synthesis and Applications of Fluorinated α-Amino Acids. Available from: [Link]
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Diva-portal.org. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]
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ResearchGate. How to perform Fmoc protection using Fmoc-Cl?. Available from: [Link]
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ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. Available from: [Link]
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ResearchGate. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]
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ResearchGate. Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. Available from: [Link]
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Cheméo. Chemical Properties of dl-Alanine (CAS 302-72-7). Available from: [Link]
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Frontiers. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Available from: [Link]
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